2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride
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Overview
Description
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid hydrochloride: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride or simply AHPA , is a compound with the following properties:
- Empirical Formula: C10H13NO3 · HCl
- Molecular Weight: 231.68 g/mol
- CAS Number: 128223-55-2
Preparation Methods
Synthetic Routes:: AHPA can be synthesized through various routes, but one common method involves the following steps:
Hydroxylation of Phenylbutyric Acid Derivative: Starting with a phenylbutyric acid derivative, hydroxylate the appropriate carbon to form the hydroxy group.
Amination: Introduce the amino group at the desired position using suitable reagents.
Methylation: Methylate the compound to obtain 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions, but specific details are proprietary.
Chemical Reactions Analysis
AHPA can undergo several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions yield different products.
Substitution: AHPA can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Scientific Research Applications
AHPA finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: Used in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects.
Industry: May have applications in drug development.
Mechanism of Action
AHPA’s mechanism of action involves:
Enkephalinase Inhibition: It inhibits enkephalinase(s), enhancing met5-enkephalin-induced anti-nociception .
Comparison with Similar Compounds
AHPA is unique due to its specific structure. Similar compounds include Bestatin (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine, which is a metalloprotease inhibitor . Another related compound is 3-amino-2-hydroxy-4-phenylbutanoic acid .
Properties
IUPAC Name |
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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